benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Description
Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate, also known as BMPC, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a piperidine-based compound that has a pyrazole ring attached to it. This compound has shown promising results in various scientific studies, making it an interesting compound for further research.
Scientific Research Applications
Biological Activities
Pyrazole derivatives, which include structures similar to “benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate”, are present in several biologically and medicinally active compounds . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Agro-Chemical Industries
Pyrazole core-based organic molecules have several applications in agro-chemical industries . These derivatives are applied as fungicides, analgesic, pesticides, and insecticides .
Chelating and Extracting Reagents
These derivatives are also used as the chelating and extracting reagents for different metal ions .
Apoptosis Inducing Ability
Compounds with similar structures have been studied for their apoptosis inducing ability . For example, compound 10ec induced the apoptosis of BT-474 cells .
Tubulin Polymerization Inhibition
These compounds have also been studied for their tubulin polymerization inhibition . Compound 10ec was found to bind to the colchicine binding site of the tubulin .
Preparation of Aminothiazoles
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a compound with a similar structure, is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators .
Potential JAK2 Inhibitors
This compound is also used for the preparation of amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
properties
IUPAC Name |
benzyl 4-(1-methylpyrazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-10-9-16(18-19)15-7-11-20(12-8-15)17(21)22-13-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMSCCKKJMACMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate |
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